An In-depth Technical Guide to (R)-2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride: A Key Chiral Intermediate for CNS Drug Discovery
An In-depth Technical Guide to (R)-2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride: A Key Chiral Intermediate for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride (CAS No. 2203403-97-6), a chiral building block of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). Drawing upon established principles of organic chemistry and data from analogous structures, this document will delve into the chemical properties, synthesis, analytical characterization, and safe handling of this important pharmaceutical intermediate.
Introduction: The Significance of Chiral Pyrrolidines in CNS Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[3] In the realm of CNS disorders, where receptor subtypes are often closely related, the stereochemistry of a drug molecule can be the determining factor between therapeutic efficacy and off-target effects.[4]
(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride emerges as a valuable intermediate due to the unique combination of a chiral pyrrolidine core and a tertiary alcohol moiety. This specific stereoisomer is utilized in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those developed as nootropic and antipsychotic agents.[5] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations.
Physicochemical Properties
While extensive experimental data for (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is not widely published, its key physicochemical properties can be summarized and inferred from its structure and data from similar compounds.
| Property | Value | Source/Rationale |
| CAS Number | 2203403-97-6 | [5][6][7][8] |
| Molecular Formula | C₇H₁₆ClNO | [5] |
| Molecular Weight | 165.66 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | Based on the common appearance of amine hydrochloride salts. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, leading to good solubility in polar protic solvents. This is a general characteristic of amino alcohol hydrochlorides.[9] |
| Melting Point | Not reported. | As a salt, it is expected to have a relatively high melting point, likely with decomposition. |
| Hygroscopicity | Likely to be hygroscopic. | Hydrochloride salts of amines are often hygroscopic and should be stored in a dry environment.[9][10] |
Synthesis and Purification
A specific, detailed industrial synthesis protocol for (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is not publicly available. However, a plausible and efficient synthetic route can be designed based on well-established organometallic chemistry. The proposed synthesis involves a two-step process starting from a commercially available chiral precursor, (R)-N-Boc-3-pyrrolidinone.
Proposed Synthetic Pathway
The synthesis can be logically divided into two key transformations: the stereoselective formation of the tertiary alcohol via a Grignard reaction and the subsequent deprotection of the amine to yield the final hydrochloride salt.
Caption: Proposed two-step synthesis of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-N-Boc-3-pyrrolidinone (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (2.2 eq, typically a 3 M solution in diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The excess Grignard reagent is to ensure the reaction goes to completion and to account for any potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.
Step 2: Synthesis of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride
-
Deprotection: Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.
-
Acidification: To this solution, add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a solution of acetyl chloride in methanol to generate HCl in situ) (excess, typically 3-5 eq).[11] The reaction is usually exothermic and may require initial cooling.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The deprotection is typically rapid and can be monitored by TLC or LC-MS.
-
Isolation: The product hydrochloride salt may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride can be purified by recrystallization or trituration from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield the final product with high purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in D₂O, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5-3.2 | m | 4H | H2, H5 (pyrrolidine ring protons α to N) |
| ~2.5-2.3 | m | 1H | H3 (pyrrolidine ring proton) |
| ~2.2-1.9 | m | 2H | H4 (pyrrolidine ring protons) |
| ~1.2 | s | 6H | 2 x CH₃ (gem-dimethyl protons) |
Note: The N-H and O-H protons will likely exchange with D₂O and may not be observed or will appear as a broad singlet.
Predicted ¹³C NMR (in D₂O, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | C(CH₃)₂OH (quaternary carbon) |
| ~45-50 | C2, C5 (pyrrolidine carbons α to N) |
| ~40-45 | C3 (pyrrolidine carbon) |
| ~30-35 | C4 (pyrrolidine carbon) |
| ~25 | 2 x CH₃ (gem-dimethyl carbons) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show the molecular ion of the free base.
-
Expected [M+H]⁺: m/z = 130.12
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H and N-H stretching vibrations |
| 2970-2850 | C-H stretching of alkyl groups |
| 2700-2400 (broad) | N⁺-H stretching of the hydrochloride salt |
| 1600-1500 | N-H bending vibrations |
| 1150 | C-O stretching of the tertiary alcohol |
Reactivity and Stability
(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a stable compound under standard storage conditions. As a hydrochloride salt, it is less susceptible to degradation than the corresponding free base.
-
Stability: The compound should be stored in a well-sealed container, protected from moisture and light, at room temperature.[5] Its hygroscopic nature necessitates storage in a desiccated environment to prevent clumping and potential degradation.[9][10]
-
Reactivity: The primary reactive sites are the secondary amine and the tertiary alcohol.
-
The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and reductive amination. The hydrochloride salt form renders the amine less nucleophilic, and it would typically be converted to the free base in situ using a suitable base for these reactions.
-
The tertiary alcohol is generally less reactive than primary or secondary alcohols. It can be dehydrated under strongly acidic conditions and high temperatures, or it can be converted to a leaving group for substitution reactions.
-
Applications in Drug Discovery
As a chiral intermediate, (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a valuable starting material for the synthesis of more complex molecules, particularly those intended for CNS applications.[5] The pyrrolidine moiety is a common feature in drugs targeting a variety of CNS receptors, and the specific stereochemistry and functional groups of this intermediate allow for the construction of highly specific ligands.[1][12] Its use in the synthesis of nootropic and antipsychotic agents suggests its role in the development of drugs that modulate neurotransmitter pathways.[5]
Caption: Role as a key intermediate in API synthesis.
Safety and Handling
(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride should be handled in accordance with standard laboratory safety procedures for chemical reagents.
-
Hazard Classification: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Due to its likely hygroscopic nature, storage in a desiccator is recommended.[9][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties, a plausible synthetic route, and expected analytical characteristics can be confidently inferred from established chemical principles and data from analogous structures. As the demand for enantiomerically pure CNS drugs continues to grow, the importance of chiral intermediates like this one in the drug development pipeline is undeniable.
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